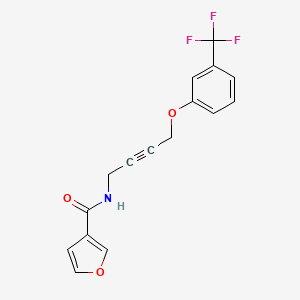

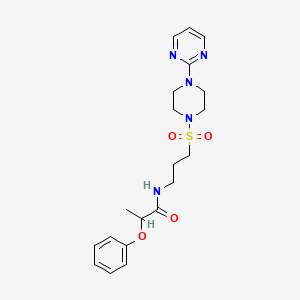

N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)furan-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)furan-3-carboxamide is a useful research compound. Its molecular formula is C16H12F3NO3 and its molecular weight is 323.271. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

The synthesis of novel compounds with trifluoromethyl groups, including derivatives related to N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)furan-3-carboxamide, has been extensively studied. For instance, Liu et al. (2006) reported the design and synthesis of 2-(3-trifluoromethylphenoxy)-4-trifluoromethylthiazole-5-carboxamide derivatives, showcasing the importance of trifluoromethyl groups in enhancing biological activity. These compounds demonstrated insecticidal or fungicidal activity, highlighting the potential of such chemical structures in developing agrochemical agents (Liu et al., 2006).

Antimicrobial Applications

Further research into furan-3-carboxamides has identified their antimicrobial potential. Zanatta et al. (2007) synthesized a new series of furan-3-carboxamides and evaluated their antimicrobial activity against various microorganisms. This study not only expands the understanding of the chemical's utility in combating microbial infections but also highlights the importance of structural modifications in enhancing antimicrobial efficacy (Zanatta et al., 2007).

Material Science and Chemical Sensing

In material science, the application of furan-3-carboxamide derivatives has been explored for the development of fluorescent chemosensors. Ravichandiran et al. (2020) developed a phenoxazine-based fluorescent chemosensor utilizing a furan-2-carboxamide group, which showed promise for the discriminative detection of Cd2+ and CN− ions. This research demonstrates the potential of such compounds in environmental monitoring and bio-imaging applications (Ravichandiran et al., 2020).

Mechanism of Action

Target of Action

The primary targets of N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)furan-3-carboxamide Compounds with similar structures have been found to interact with multiple receptors , suggesting that this compound may also have multiple targets.

Mode of Action

The exact mode of action of This compound It’s known that compounds with a -cf3 group attached to a tertiary stereogenic center in a hetero aliphatic ring can exhibit improved drug potency toward reverse transcriptase enzyme inhibition by lowering the pka of the cyclic carbamate by a key hydrogen bonding interaction with the protein .

Biochemical Pathways

The specific biochemical pathways affected by This compound Similar compounds have been shown to modulate the serotonergic system, specifically the 5-ht1a and 5-ht3 receptors .

Result of Action

The molecular and cellular effects of This compound Similar compounds have been shown to have an antidepressant-like effect .

Properties

IUPAC Name |

N-[4-[3-(trifluoromethyl)phenoxy]but-2-ynyl]furan-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12F3NO3/c17-16(18,19)13-4-3-5-14(10-13)23-8-2-1-7-20-15(21)12-6-9-22-11-12/h3-6,9-11H,7-8H2,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXBJDONHNTYDFC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OCC#CCNC(=O)C2=COC=C2)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12F3NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-fluorophenoxy)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)propanamide](/img/structure/B2411507.png)

![N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]-5-nitro-1-benzothiophene-2-carboxamide](/img/structure/B2411512.png)

![(E)-N-(4-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide](/img/structure/B2411514.png)

![N-(4-chlorophenethyl)-2-((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2411518.png)

![6-Cyclopentyl-2-[(4-fluorophenyl)methyl]-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2411520.png)

![Tricyclo[3.2.1.0^{2,4}]octan-3-amine hydrochloride](/img/structure/B2411522.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2411524.png)

![2-[2,5-dimethyl-1-(3-nitrobenzoyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]ethyl 3-nitrobenzenecarboxylate](/img/structure/B2411526.png)

![2-{[1-(1,3-Benzothiazole-6-carbonyl)azetidin-3-yl]methyl}-6-cyclopropyl-2,3-dihydropyridazin-3-one](/img/structure/B2411528.png)